

3-O-Demethylcolchicine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-Demethylcolchicine

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An In-depth Examination of a Bioactive Colchicinoid

Abstract

3-O-demethylcolchicine, a principal active metabolite of colchicine and a naturally occurring alkaloid, presents a compelling profile for researchers in pharmacology and drug development. Exhibiting a mechanism of action analogous to its parent compound—inhibition of tubulin polymerization—it demonstrates significant anti-inflammatory and potential antineoplastic properties, purportedly with a lower toxicity profile. This technical guide provides a comprehensive overview of 3-O-demethylcolchicine, consolidating available quantitative data on its biological activities, detailing experimental protocols for its synthesis and evaluation, and illustrating its molecular interactions and experimental workflows through detailed diagrams. This document is intended to serve as a foundational resource for scientists investigating the therapeutic potential of this promising colchicinoid.

Introduction

3-O-demethylcolchicine, also known as (-)-**3-Demethylcolchicine**, is a tropolone alkaloid found in plants of the *Colchicum* and *Gloriosa* genera. It is also one of the main metabolites of colchicine, formed in the liver via CYP3A4-mediated demethylation[1]. Structurally similar to colchicine, 3-O-demethylcolchicine's biological activity is primarily attributed to its interaction with tubulin, disrupting microtubule dynamics and thereby affecting mitosis and inflammatory pathways[2]. This mechanism underpins its potent anti-inflammatory effects and confers potential as an anticancer agent. Notably, studies suggest that 3-O-demethylcolchicine may

offer a wider therapeutic window than colchicine, making it a subject of considerable interest for further investigation[3]. This guide synthesizes the current knowledge on 3-O-demethylcolchicine, with a focus on its pharmacological properties, synthesis, and methods for its biological evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of 3-O-demethylcolchicine is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₃ NO ₆	[3]
Molecular Weight	385.4 g/mol	[3]
CAS Number	7336-33-6	[3]
Appearance	Solid	
Solubility	Soluble in Ethanol	
Storage	-20°C	
Stability	≥ 4 years at -20°C	

Pharmacology and Mechanism of Action

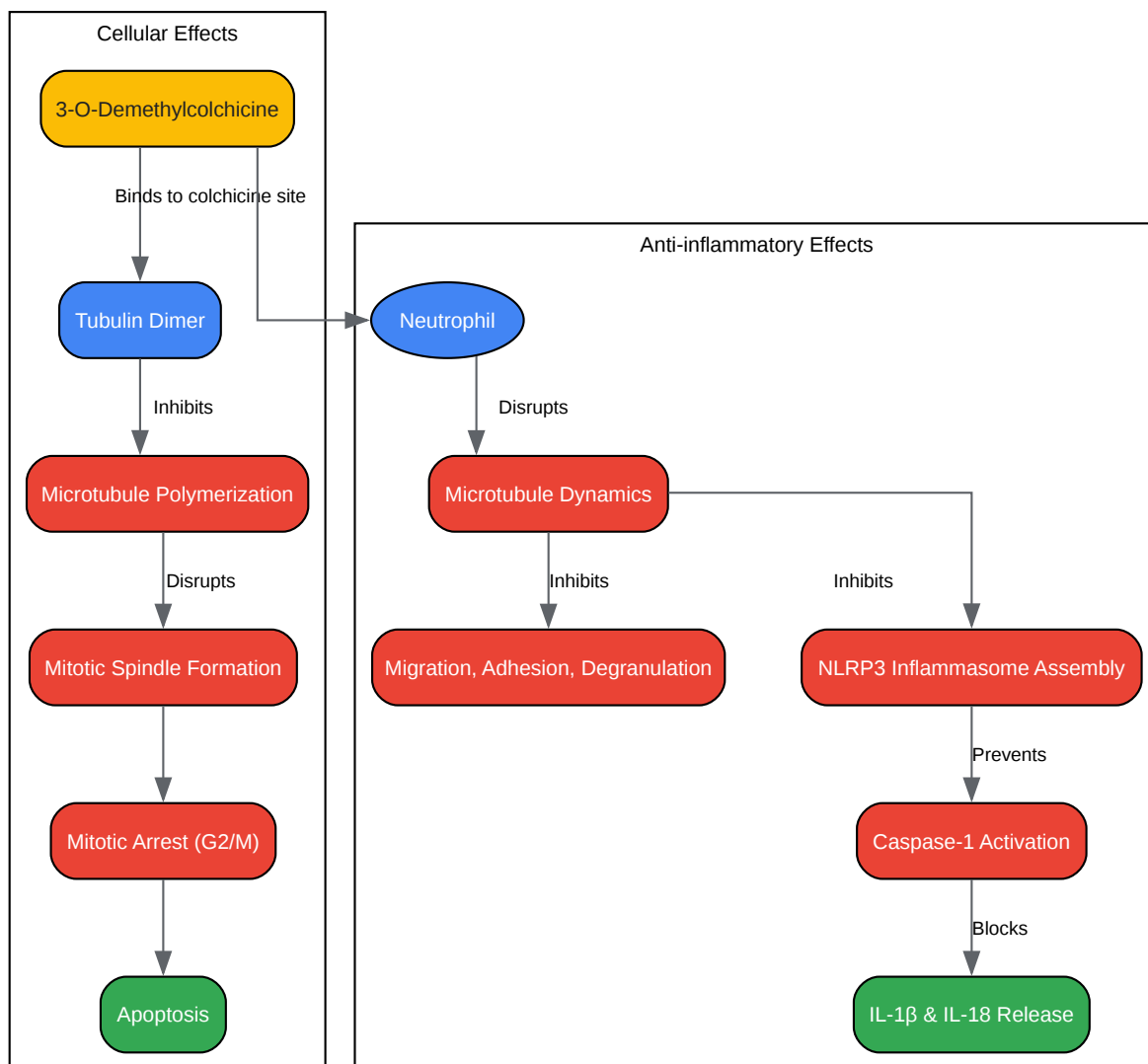
The primary mechanism of action of 3-O-demethylcolchicine, like colchicine, is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β -tubulin, it prevents the formation of microtubules, which are essential components of the cytoskeleton. This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and induces apoptosis in proliferating cells.

In addition to its antimitotic effects, the disruption of microtubule function in inflammatory cells, such as neutrophils, is central to its anti-inflammatory properties. This includes the inhibition of neutrophil migration, adhesion, and degranulation. Furthermore, colchicine and its derivatives have been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response, thereby reducing the production of pro-inflammatory cytokines like IL-

1 β and IL-18[4][5]. While direct studies on 3-O-demethylcolchicine's effect on the NLRP3 inflammasome are limited, its structural similarity to colchicine suggests a comparable mechanism of action.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for 3-O-demethylcolchicine, focusing on its interaction with tubulin and the downstream consequences for mitosis and inflammation.



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Figure 1: Proposed signaling pathway of 3-O-demethylcolchicine.

Quantitative Biological Data

While extensive quantitative data for 3-O-demethylcolchicine is not as readily available as for its parent compound, the existing literature provides valuable insights into its biological activity.

Anti-inflammatory Activity

Studies have shown that 3-O-demethylcolchicine exhibits potent anti-inflammatory effects. In a rat model of carrageenan-induced footpad edema, 3-O-demethylcolchicine was found to be as effective as colchicine in inhibiting edema[6].

Assay	Model	Compound	Dose (μg/foot)	Inhibition of Edema (%) at 3h	Inhibition of Edema (%) at 5h	Reference
Carrageenan-induced footpad edema	Rat	3-O-demethylcolchicine	100	39	47	[6]
Colchicine	100	44	53	[6]		

Cytotoxicity

Data on the cytotoxic activity of 3-O-demethylcolchicine against specific cancer cell lines is limited in the public domain. However, numerous studies have evaluated the IC₅₀ values of closely related colchicine derivatives, which are presented here for comparative purposes. It is important to note that these values are not directly transferable to 3-O-demethylcolchicine.

Compound	Cell Line	IC ₅₀ (μM)	Reference
Colchicine	A549 (Lung)	Data not available in provided context	
MCF-7 (Breast)	Data not available in provided context		
LoVo (Colon)	Data not available in provided context		
Colchicine Aldehyde Derivative (3g)	A375 (Melanoma)	10.35 ± 0.56	[1]
MCF-7 (Breast)	15.69 ± 0.39	[1]	
10-demethylcolchicine (Colchiceine)	A549 (Lung)	Data not available in provided context	[7]
MCF-7 (Breast)	Data not available in provided context	[7]	
LoVo (Colon)	Data not available in provided context	[7]	

Pharmacokinetics

The pharmacokinetic profile of 3-O-demethylcolchicine has not been extensively characterized independently. It is known to be a metabolite of colchicine, with plasma levels that are less than 5% of the parent drug[1][8]. The pharmacokinetic parameters of colchicine are provided below for context.

Parameter	Value	Species	Reference
Bioavailability	24-88%	Human	[9]
Volume of Distribution	7 L/kg	Human	[9]
Protein Binding	Moderate	Human	[9]
Elimination Half-life	20-40 hours	Human	[9]
Metabolism	Hepatic (CYP3A4)	Human	[1]

Toxicity

Specific acute toxicity data (e.g., LD₅₀) for 3-O-demethylcolchicine is not readily available in the reviewed literature. For colchicine, the lowest reported lethal doses in humans range from 7-26 mg. High fatality rates are reported after acute ingestions exceeding 0.5 mg/kg[5].

Compound	Species	Route	LD ₅₀	Reference
3-O-demethylcolchicine	Data not available			
Colchicine	Human	Oral	7-26 mg (lowest lethal dose)	[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 3-O-demethylcolchicine.

Synthesis of 3-O-demethylcolchicine from Colchicoside

This protocol describes the acid hydrolysis of colchicoside to yield 3-O-demethylcolchicine.

Materials:

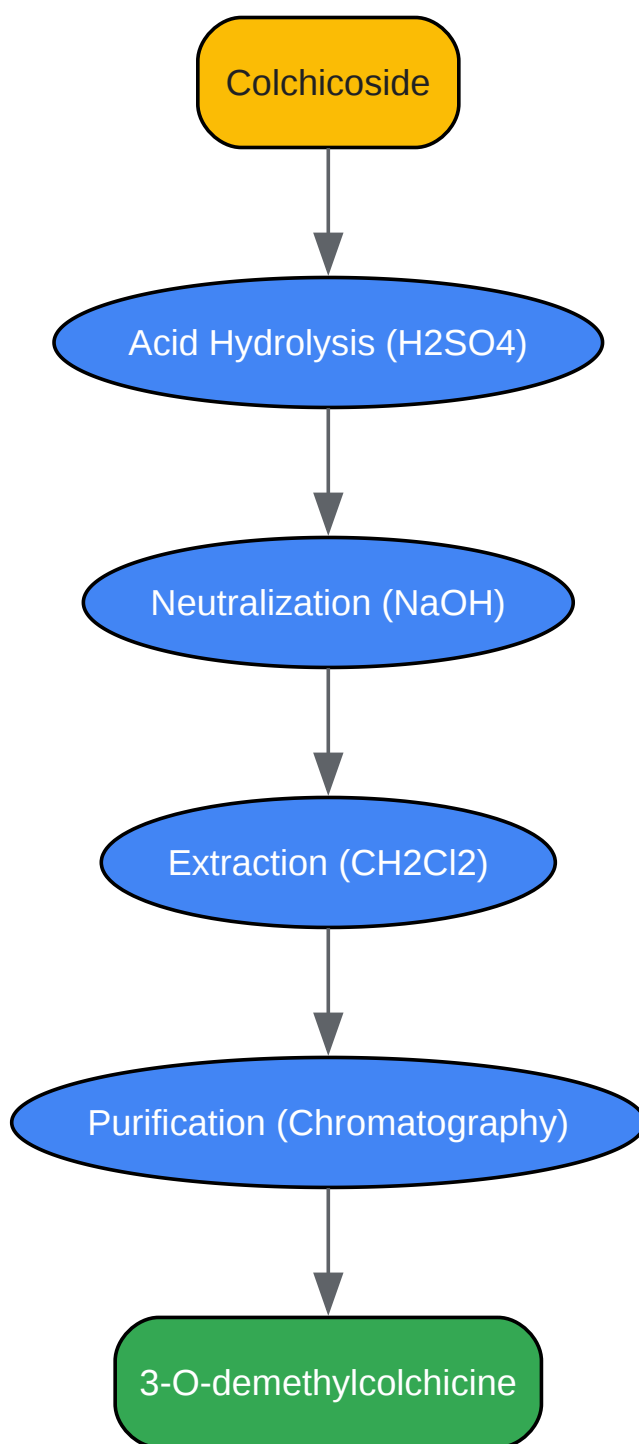
- Colchicoside

- Sulfuric acid (concentrated)
- Deionized water
- Sodium hydroxide (NaOH) solution (e.g., 2M)
- Dichloromethane (CH₂Cl₂)
- Methanol (MeOH)
- Silica gel for column chromatography
- Ethyl acetate
- Hexane
- Rotary evaporator
- Magnetic stirrer and stir bar
- pH meter or pH paper
- Standard laboratory glassware

Procedure:

- Dissolve colchicoside in a minimal amount of deionized water in a round-bottom flask equipped with a magnetic stir bar.
- Slowly add concentrated sulfuric acid to the solution while stirring in an ice bath to achieve a final acid concentration of approximately 1-2 M.
- Allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate:methanol, 9:1).
- Once the reaction is complete (disappearance of the starting material spot on TLC), neutralize the reaction mixture by the slow addition of NaOH solution to a pH of ~7.

- Extract the aqueous solution multiple times with dichloromethane.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude 3-O-demethylcolchicine by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
- Collect the fractions containing the desired product (as identified by TLC), combine them, and evaporate the solvent to yield pure 3-O-demethylcolchicine.
- Characterize the final product by spectroscopic methods (^1H NMR, ^{13}C NMR, MS).



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Figure 2: Workflow for the synthesis of 3-O-demethylcolchicine.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of 3-O-demethylcolchicine to inhibit the polymerization of tubulin in a cell-free system.

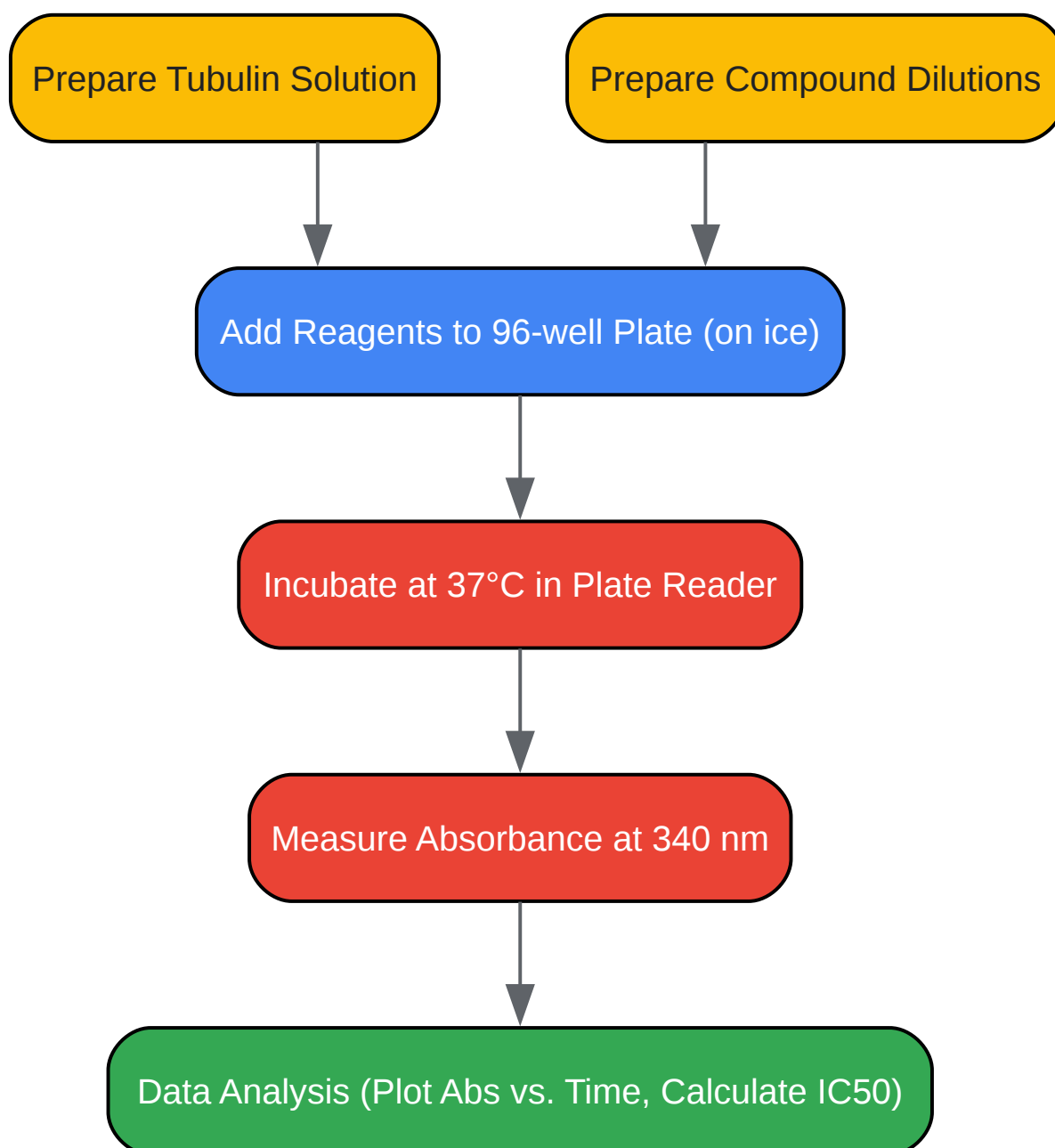
Materials:

- Lyophilized tubulin (e.g., from bovine brain)
- General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)
- GTP solution (10 mM)
- Glycerol
- 3-O-demethylcolchicine stock solution (in DMSO)
- DMSO (vehicle control)
- Positive control (e.g., colchicine or nocodazole)
- 96-well microplate (clear, flat-bottom)
- Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep the solution on ice.
- Prepare serial dilutions of 3-O-demethylcolchicine in General Tubulin Buffer. Also, prepare vehicle (DMSO) and positive control solutions.
- In a pre-chilled 96-well plate on ice, add the diluted compounds, vehicle, or positive control.
- Initiate the polymerization by adding the cold tubulin solution to each well.
- Immediately place the plate in a microplate reader pre-warmed to 37°C.
- Measure the absorbance at 340 nm every minute for 60-90 minutes.

- Plot the absorbance as a function of time. The inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
- Calculate the IC_{50} value, which is the concentration of 3-O-demethylcolchicine that inhibits tubulin polymerization by 50%.



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Figure 3: Workflow for the in vitro tubulin polymerization assay.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Materials:

- Male Wistar or Sprague-Dawley rats (150-200 g)
- Carrageenan solution (1% w/v in sterile saline)
- 3-O-demethylcolchicine solution (in a suitable vehicle, e.g., saline with a small amount of DMSO)
- Vehicle control
- Positive control (e.g., indomethacin, 10 mg/kg)
- Plethysmometer
- Syringes and needles for administration

Procedure:

- Acclimatize the animals for at least one week before the experiment.
- Fast the animals overnight with free access to water.
- Measure the initial volume of the right hind paw of each rat using a plethysmometer.
- Administer 3-O-demethylcolchicine, vehicle, or the positive control intraperitoneally or orally.
- After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

- Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
- The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point.
- The percentage inhibition of edema is calculated using the following formula: % Inhibition = $[(V_c - V_t) / V_c] \times 100$ where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Conclusion

3-O-demethylcolchicine is a bioactive molecule with significant therapeutic potential, particularly in the realms of anti-inflammatory and anticancer applications. Its mechanism of action, centered on the disruption of microtubule dynamics, is well-established for the colchicinoid class of compounds. While quantitative data specifically for 3-O-demethylcolchicine remains somewhat limited compared to its parent compound, the available evidence strongly suggests a comparable, and potentially safer, pharmacological profile. This technical guide provides a foundational resource for researchers, offering a compilation of the current knowledge and detailed experimental protocols to facilitate further investigation into this promising compound. Future research should focus on elucidating the specific pharmacokinetic and toxicological properties of 3-O-demethylcolchicine and expanding the evaluation of its efficacy in various disease models.

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